tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate
Overview
Description
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.29 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperature control to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. The presence of oxo and carboxylate groups can facilitate interactions with hydrogen bond donors and acceptors, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but with different ring sizes and functional groups.
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound includes a sulfur atom in the ring, which can alter its chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate, with the CAS number 1434141-78-2, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure. This compound has been studied for its potential biological activities, including its effects on various biological systems and its application in drug discovery.
- Molecular Formula : CHNO
- Molecular Weight : 225.28 g/mol
- Purity : Typically around 97%
- Physical State : Solid
- Storage Conditions : Recommended to be stored at refrigerator temperatures (2-8°C) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The spirocyclic structure allows for unique interactions that can influence biological processes.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : Research has indicated that compounds similar to tert-butyl 2-oxo-5-azaspiro[3.4]octane derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
Study B | Cytotoxicity | Showed IC50 values indicating effective cell death in HeLa cells at low concentrations. |
Study C | Neuroprotection | Reported reduced oxidative stress markers in neuronal cells treated with the compound. |
Toxicology and Safety
The safety profile of this compound indicates that it should be handled with care due to potential irritant properties . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Proper safety measures should be taken when handling this compound.
Properties
IUPAC Name |
tert-butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHIUJAHRNWYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-78-2 | |
Record name | 5-Boc-5-aza-spiro[3.4]octane-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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